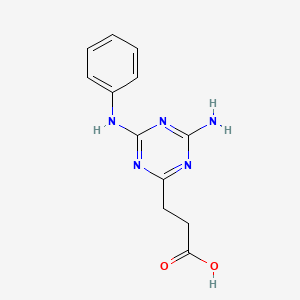
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid involves the reaction of 4-amino-6-anilino-1,3,5-triazine with propanoic acid under specific conditions . The reaction typically requires an acid-captor such as DIPEA (N,N-diisopropylethylamine) to facilitate the process . The synthetic method is advantageous due to its mild conditions and high yield, making it suitable for industrial production .
化学反応の分析
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid undergoes various types of chemical reactions, including substitution reactions. For instance, the chloride ion in the compound can be replaced with morpholine in a dioxane/water solvent mixture using sodium carbonate as a base . This reaction is typically carried out at temperatures between 70-80°C . The major products formed from these reactions include derivatives with different substituents on the triazine ring .
科学的研究の応用
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used in proteomics research to study protein interactions and functions . Additionally, it has been evaluated for its antimicrobial activity against various bacteria and fungi . The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in biochemical research .
作用機序
The mechanism of action of 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound’s triazine core allows it to bind to proteins and other biomolecules, thereby affecting their function . The exact pathways involved in its mechanism of action are still under investigation, but it is known to exert its effects through binding interactions with target molecules .
類似化合物との比較
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid is unique due to its specific structure and functional groups. Similar compounds include 4,6-dichloro-1,3,5-triazin-2-amine and 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine . These compounds share the triazine core but differ in their substituents, which can affect their chemical properties and applications . The presence of the propanoic acid group in this compound distinguishes it from other triazine derivatives and contributes to its unique reactivity and applications .
特性
CAS番号 |
91719-85-6 |
|---|---|
分子式 |
C12H13N5O2 |
分子量 |
259.26 g/mol |
IUPAC名 |
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13N5O2/c13-11-15-9(6-7-10(18)19)16-12(17-11)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,18,19)(H3,13,14,15,16,17) |
InChIキー |
YHFYRDPSKOMPRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
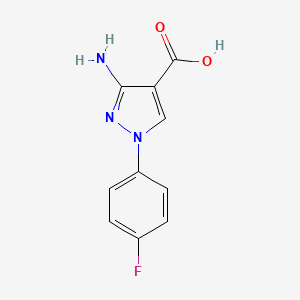

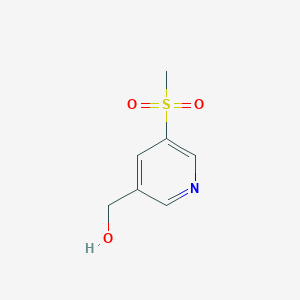

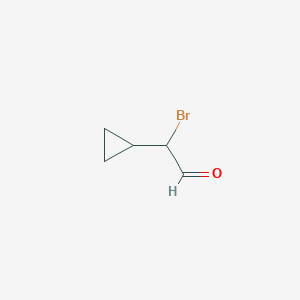

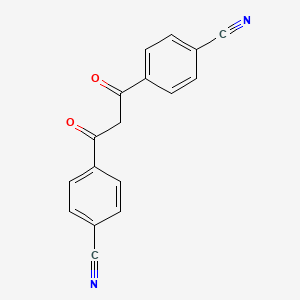
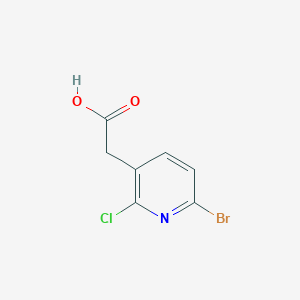
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
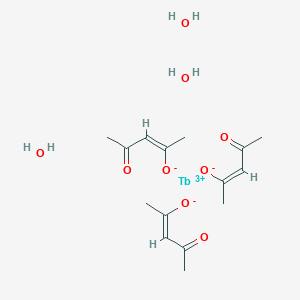
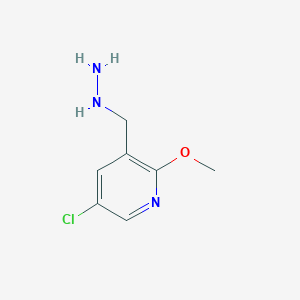
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
